molecular formula C7H16N2 B13192518 (3R,4S)-4-Ethylpiperidin-3-amine

(3R,4S)-4-Ethylpiperidin-3-amine

Cat. No.: B13192518
M. Wt: 128.22 g/mol
InChI Key: RBCAWQWZZBWZOG-UHFFFAOYSA-N
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Description

(3R,4S)-4-Ethylpiperidin-3-amine is a chiral amine with a piperidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The stereochemistry of the compound, indicated by the (3R,4S) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Ethylpiperidin-3-amine can be achieved through several methods. One common approach involves the use of glycine ethyl ester as a starting material. The synthetic route typically includes steps such as amino addition, protective group strategies, and ring closure reactions . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process might include continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Ethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted piperidines.

Scientific Research Applications

(3R,4S)-4-Ethylpiperidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S)-4-Ethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-4-Methylpiperidin-3-amine
  • (3R,4S)-4-Propylpiperidin-3-amine
  • (3R,4S)-4-Isopropylpiperidin-3-amine

Uniqueness

(3R,4S)-4-Ethylpiperidin-3-amine is unique due to its specific ethyl substitution at the 4-position of the piperidine ring. This substitution affects its chemical reactivity and biological activity, distinguishing it from other similar compounds. The stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

4-ethylpiperidin-3-amine

InChI

InChI=1S/C7H16N2/c1-2-6-3-4-9-5-7(6)8/h6-7,9H,2-5,8H2,1H3

InChI Key

RBCAWQWZZBWZOG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNCC1N

Origin of Product

United States

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